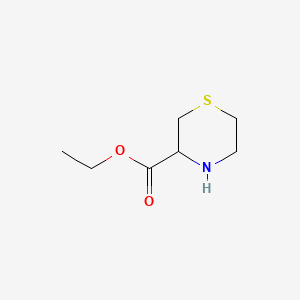

Ethyl thiomorpholine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDSYPPZAPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544837 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58729-31-0 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58729-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl Thiomorpholine-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This is attributed to its unique stereoelectronic properties, conformational flexibility, and its ability to serve as a hydrogen bond acceptor.[2] The substitution of the oxygen atom in the well-known morpholine ring with sulfur modifies the physicochemical properties, influencing lipophilicity, metabolic stability, and target engagement, thus offering a valuable tool for drug design.[1][2] Within this important class of heterocycles, ethyl thiomorpholine-3-carboxylate emerges as a key building block, providing a versatile platform for the synthesis of diverse and complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, presenting detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

A common and efficient method for the synthesis of the thiomorpholine core involves the cyclization of suitable precursors. While various strategies exist for the synthesis of the parent thiomorpholine ring, the preparation of 3-substituted derivatives like this compound often starts from readily available amino acid precursors. A general representation of this synthetic approach is the reaction of a cysteine ester with a suitable dielectrophile.

Experimental Protocol: Synthesis of this compound Hydrochloride

A detailed experimental procedure for the synthesis of the hydrochloride salt of this compound is yet to be widely published in open literature. However, based on general principles of thiomorpholine synthesis, a plausible route would involve the reaction of L-cysteine ethyl ester hydrochloride with a suitable two-carbon electrophile, followed by cyclization.

This compound as a Synthetic Intermediate

The bifunctional nature of this compound, possessing a secondary amine and an ester group, makes it an ideal starting material for a variety of chemical transformations. The nucleophilic secondary amine can be readily functionalized, while the ester moiety can be hydrolyzed, reduced, or converted to other functional groups.

N-Functionalization Reactions

The secondary amine of the thiomorpholine ring is a key site for introducing molecular diversity. It readily undergoes reactions such as acylation, alkylation, and reductive amination, allowing for the attachment of a wide range of substituents.

N-Acylation:

The reaction of this compound with acylating agents, such as acid chlorides or activated carboxylic acids, provides access to a diverse library of N-acylthiomorpholine derivatives.

Experimental Protocol: N-Acylation of Thiomorpholine with Furan-3-carboxylic Acid

This protocol details a representative amide coupling reaction to synthesize an N-substituted thiomorpholine.[3]

Materials and Reagents:

-

Furan-3-carboxylic acid

-

Thiomorpholine (as a representative amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).

-

Add anhydrous DMF (25 mL) and stir at room temperature until the solid is fully dissolved.

-

To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).

-

Add thiomorpholine (0.62 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (twice) and 50 mL of brine (once).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(furan-3-carbonyl)thiomorpholine.[3]

| Reactant 1 | Reactant 2 | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) | Reference |

| Furan-3-carboxylic acid | Thiomorpholine | EDC, HOBt | DIPEA | DMF | 12-16 | - | [3] |

Yield not specified in the provided reference.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical workflow for the synthesis and subsequent derivatization of this compound.

Caption: Synthetic workflow for this compound and its derivatization.

Signaling Pathways and Therapeutic Relevance

Thiomorpholine derivatives have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. The ability to readily synthesize a diverse library of compounds from this compound allows for extensive structure-activity relationship (SAR) studies to optimize their biological activity.

For instance, thiomorpholine-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its straightforward derivatization at both the nitrogen and the ester functionalities allows for the rapid generation of diverse chemical libraries for drug discovery programs. The thiomorpholine scaffold itself offers favorable physicochemical and pharmacological properties, making it a continued area of interest for medicinal chemists. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this important synthetic intermediate.

References

The Diverse Biological Activities of Ethyl Thiomorpholine-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and biological properties to a wide range of molecules. Within this class, derivatives of ethyl thiomorpholine-3-carboxylate are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these compounds, with a focus on their anticancer, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Anticancer Activity

Derivatives of the thiomorpholine nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives. It is important to note that while these compounds share the core thiomorpholine structure, they are not all direct derivatives of this compound, for which specific public data is limited. However, this information provides valuable insights into the potential of the broader class of compounds.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 | [1] |

| Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 | [1] |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (Glioblastoma) | 5.00 (µg/ml) | [2] |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | C-32 (Melanoma) | 7.58 (µg/ml) | [2] |

| Thiophene Carboxamide 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [3] |

| Thiophene Carboxamide 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies.[4] Several heterocyclic compounds containing morpholine or thiomorpholine moieties have been shown to inhibit this pathway.[5]

Antioxidant Activity

Several thiomorpholine derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is implicated in a wide range of diseases.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of thiomorpholine derivatives has been evaluated using various assays, with some compounds demonstrating potent radical scavenging activity.

| Compound/Derivative Description | Assay | IC50 Value | Reference |

| N-substituted thiomorpholine | Ferrous/ascorbate-induced lipid peroxidation | 7.5 µM | [6] |

| Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical scavenging | > Ascorbic Acid | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds (dissolved in methanol or DMSO)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Methanol

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

Reaction Mixture: Add a specific volume of the test sample (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 900 µL). A control sample containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

References

- 1. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

"Ethyl thiomorpholine-3-carboxylate structure and chemical characteristics"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure, chemical characteristics, and potential applications of ethyl thiomorpholine-3-carboxylate. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document consolidates available information on the synthesis of the parent thiomorpholine-3-carboxylic acid, its subsequent esterification, and the known biological context of this class of compounds. Due to the limited availability of direct experimental data for this compound, this guide also extrapolates expected chemical behaviors and spectroscopic characteristics based on related structures and general chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this promising heterocyclic compound.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a saturated six-membered thiomorpholine ring with an ethyl carboxylate substituent at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 58729-31-0 |

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 175.25 g/mol |

| SMILES | CCOC(=O)C1CSCCN1 |

| InChIKey | PGSDSYPPZAPZCW-UHFFFAOYSA-N |

Its hydrochloride salt is also commercially available:

| Identifier | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 159381-07-4 |

| Molecular Formula | C₇H₁₄ClNO₂S |

| Molecular Weight | 211.71 g/mol |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| XlogP | 0.5 |

| Topological Polar Surface Area | 49.33 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Synthesis

Synthesis of Thiomorpholine-3-carboxylic Acid

A stereoselective, polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported, starting from Fmoc-protected cysteine (Fmoc-Cys(Trt)-OH) immobilized on a solid support.[2] This method, while complex, provides a pathway to the chiral parent acid.

-

Resin Loading: Fmoc-Cys(Trt)-OH is immobilized on a suitable solid-phase resin (e.g., Wang resin) using a standard coupling agent like HOBt/DIC.

-

Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

-

N-Alkylation/N-Acylation: The free secondary amine on the resin-bound cysteine is then subjected to N-alkylation or N-acylation. For instance, sulfonylation can be achieved using a sulfonyl chloride like 4-nitrobenzenesulfonyl chloride (NsCl).

-

Cleavage and Cyclization: The derivative is cleaved from the resin with simultaneous cyclization using a strong acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the formation of the saturated thiomorpholine ring.[2]

Caption: General synthetic workflow for this compound.

Esterification of Thiomorpholine-3-carboxylic Acid

Once thiomorpholine-3-carboxylic acid is obtained, it can be converted to its ethyl ester via standard esterification procedures.

-

Reaction Setup: Suspend thiomorpholine-3-carboxylic acid in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Alternatively, milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed, especially for substrates sensitive to strong acids.[3]

Chemical Characteristics and Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine, a thioether, and an ethyl ester.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to yield N-substituted derivatives.

-

S-Oxidation: The thioether sulfur can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

-

Ester Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: The ester can be converted to amides by reaction with amines.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: A triplet integrating to 3H (CH₃) and a quartet integrating to 2H (CH₂) characteristic of an ethyl ester.

-

Thiomorpholine Ring Protons: A series of multiplets in the aliphatic region corresponding to the protons on the thiomorpholine ring. The proton at the C3 position, being adjacent to the carbonyl group, would likely appear as a distinct multiplet.

-

N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A resonance in the downfield region (typically ~170 ppm) corresponding to the ester carbonyl carbon.

-

Ethyl Group Carbons: Two resonances for the CH₂ and CH₃ of the ethyl group.

-

Thiomorpholine Ring Carbons: Resonances in the aliphatic region for the four carbon atoms of the thiomorpholine ring.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ characteristic of an aliphatic ester carbonyl group.

-

C-O Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹ for the C-O single bond of the ester.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine N-H stretch.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the aliphatic ring and the ethyl group.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound in mass spectrometry are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.07398 |

| [M+Na]⁺ | 198.05592 |

| [M-H]⁻ | 174.05942 |

| [M+NH₄]⁺ | 193.10052 |

| [M+K]⁺ | 214.02986 |

| [M]⁺ | 175.06615 |

Biological Activity and Drug Development Potential

While specific biological data for this compound is scarce, the parent L-thiomorpholine-3-carboxylic acid (L-TMC) has been studied in the context of cytotoxicity.[4] L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic in vitro and nephrotoxic in vivo.[4]

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

Research has indicated that the cytotoxicity of L-TMC is linked to its bioactivation by L-amino acid oxidase in the kidney.[4] This enzymatic oxidation leads to the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is believed to be the ultimate toxic species.[4]

Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid.

The thiomorpholine scaffold itself is a key component in various pharmacologically active compounds, exhibiting activities such as antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[5] This makes this compound a valuable building block for the synthesis of novel drug candidates. Its ability to be derivatized at the nitrogen and sulfur atoms, as well as through modifications of the ester group, provides a versatile platform for generating chemical libraries for drug screening.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While detailed experimental data on the compound itself is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on the synthesis of its parent carboxylic acid. The known biological activity of the thiomorpholine scaffold and the bioactivation pathway of L-thiomorpholine-3-carboxylic acid underscore the importance of further research into the properties and applications of its derivatives, including the ethyl ester. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

References

Spectroscopic Analysis of Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl thiomorpholine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles predicted and expected spectroscopic data based on its chemical structure and offers detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 58729-31-0[1]

-

Structure:

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, this section presents a combination of predicted data and expected values based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.7 | Triplet (t) | 1H | CH -COO |

| ~3.2 - 3.0 | Multiplet (m) | 2H | -S-CH₂ -CH₂-N- |

| ~2.9 - 2.7 | Multiplet (m) | 2H | -S-CH₂-CH₂ -N- |

| ~2.6 | Multiplet (m) | 2H | -N-CH₂ -CH(COO)- |

| ~2.0 | Singlet (s, broad) | 1H | NH |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~58 | CH -COO |

| ~48 | -N-CH₂ -CH(COO)- |

| ~46 | -S-CH₂-CH₂ -N- |

| ~30 | -S-CH₂ -CH₂-N- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 2980-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-N Stretch |

| ~700 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following are predicted m/z values for various adducts.[3]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.07398 |

| [M+Na]⁺ | 198.05592 |

| [M-H]⁻ | 174.05942 |

| [M]⁺ | 175.06615 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where information from each technique complements the others to build a complete structural picture.

References

Ethyl Thiomorpholine-3-Carboxylate: A Physicochemical Deep Dive for the Discerning Researcher

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Ethyl thiomorpholine-3-carboxylate, a heterocyclic compound of growing interest, presents a unique molecular architecture that warrants detailed investigation. This technical guide provides a comprehensive overview of its core physicochemical characteristics, offering both established data and theoretical insights. While specific experimental data for this exact ester is limited in publicly accessible literature, this paper compiles available information for the compound and its hydrochloride salt, alongside predicted values for its parent molecule, to offer a robust foundational understanding.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound and its related forms is presented below. This allows for a comparative analysis of its expected properties.

| Property | This compound | This compound HCl | Thiomorpholine-3-carboxylate (Parent Compound) |

| CAS Number | 58729-31-0 | 159381-07-4[1] | 440159 (Acid form) |

| Molecular Formula | C₇H₁₃NO₂S | C₇H₁₃NO₂S·HCl[1] | C₅H₈NO₂S⁻[2] |

| Molecular Weight | 175.25 g/mol | 211.71 g/mol [1] | 146.19 g/mol [2] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents.[3] | Likely soluble in water and polar protic solvents. | Predicted Water Solubility: 54.2 g/L |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | Data not available | Predicted XLogP3: -1.8[2] |

Experimental Protocols: A Methodological Framework

While specific experimental reports on the physicochemical properties of this compound are not widely published, standard methodologies for determining these key parameters for esters are well-established. The following outlines general protocols that would be employed.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

-

Method: Capillary melting point determination is a standard technique. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

-

Method: Simple distillation can be used for the determination of the boiling point at atmospheric pressure. For small quantities or to avoid decomposition at high temperatures, vacuum distillation is employed. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its formulation and application.

-

Method: A qualitative assessment involves adding a small, measured amount of the solute (this compound) to a fixed volume of the solvent (e.g., water, ethanol, DMSO, dichloromethane) at a specific temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

-

Method: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the midpoint of the titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

-

Method: The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After shaking to allow for partitioning, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP values based on the retention time of the compound.

Synthesis and Reactivity

References

The Genesis and Evolution of Thiomorpholine-3-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine-3-carboxylic acid scaffold and its ester derivatives have emerged as a significant heterocyclic motif in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data on their activity, and visualizes associated signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers engaged in the exploration and application of thiomorpholine-3-carboxylic acid esters in drug discovery and development.

Discovery and History: Tracing the Emergence of a Versatile Scaffold

The precise genesis of thiomorpholine-3-carboxylic acid and its esters is not pinpointed to a single seminal publication but rather appears to have evolved from the broader exploration of sulfur-containing amino acids and heterocyclic compounds. Early investigations into cyclic amino acids containing sulfur laid the groundwork for the eventual synthesis and characterization of the thiomorpholine ring system.

A significant related discovery was the identification of 1,4-thiomorpholine-3,5-dicarboxylic acid in bovine brain, reported in 1985. While not the title compound, this finding highlighted the natural occurrence of the thiomorpholine scaffold and likely spurred further interest in its simpler analogues. By the late 1980s, L-thiomorpholine-3-carboxylic acid was a known compound, as evidenced by a 1989 study on its bioactivation and cytotoxicity. This research indicated that the compound was available for biological testing, suggesting its synthesis had been established in the preceding years.

The development of thiomorpholine-3-carboxylic acid esters is intrinsically linked to the advancement of synthetic methodologies for both the thiomorpholine core and general esterification techniques. The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. The substitution of the oxygen atom in the analogous morpholine ring with sulfur alters the physicochemical properties, such as size, lipophilicity, and metabolic stability, providing medicinal chemists with a valuable tool for drug design.

Over the years, the focus has shifted from simple derivatives to more complex molecules, with the thiomorpholine-3-carboxylic acid ester moiety being incorporated into a wide range of biologically active compounds. This historical progression reflects the growing appreciation of this scaffold's potential in addressing diverse therapeutic areas.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of thiomorpholine-3-carboxylic acid esters can be broadly divided into two key stages: the construction of the thiomorpholine-3-carboxylic acid core and the subsequent esterification.

Synthesis of the Thiomorpholine-3-Carboxylic Acid Core

Early synthetic routes to the thiomorpholine ring often involved multi-step processes. More contemporary and efficient methods have since been developed, including solid-phase synthesis techniques that allow for the generation of diverse derivatives.

Key Synthetic Approach: Polymer-Supported Synthesis

A notable modern approach is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, which offers advantages in terms of purification and automation.[1]

-

Starting Material: Immobilized Fmoc-Cys(Trt)-OH on a solid support (e.g., Wang resin).

-

Key Steps:

-

Fmoc deprotection to expose the free amine.

-

N-alkylation and N-sulfonylation/acylation of the immobilized amino acid.

-

Cleavage from the resin using trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the stereoselective formation of the saturated thiomorpholine ring.

-

Esterification of Thiomorpholine-3-Carboxylic Acid

Standard esterification methods are applicable for converting the carboxylic acid to its corresponding esters. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Common Esterification Protocol: Carbodiimide-Mediated Coupling

A widely used method for esterification under mild conditions involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Quantitative Biological Data

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for various thiomorpholine-containing compounds, including esters and related analogues.

Table 1: In Vitro Antiproliferative Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 2b | Hep3B | 5.46[2] |

| 2d | Hep3B | 8.85[2] |

| 2e | Hep3B | 12.58[2] |

Table 2: Enzyme Inhibition and Hypolipidemic Activity of Thiomorpholine Derivatives

| Compound/Activity | Target/Model | IC50/Effect |

| DPP-IV Inhibition (Compound 16c) | Dipeptidyl peptidase IV | 3.40 µmol/L[3] |

| Lipid Peroxidation Inhibition | Ferrous/ascorbate-induced | As low as 7.5 µM |

| Hypolipidemic Action (Compound 5) | Triton WR-1339-induced hyperlipidemic rats | 80% decrease in triglycerides |

| 78% decrease in total cholesterol | ||

| 76% decrease in LDL |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of thiomorpholine-3-carboxylic acid esters and their derivatives.

General Procedure for Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative

-

Resin Swelling: Swell Wang resin with immobilized Fmoc-Cys(Trt)-OH in dichloromethane (DCM).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

-

N-Sulfonylation/Acylation: Add a solution of the desired sulfonyl chloride or acyl chloride and a base (e.g., diisopropylethylamine, DIPEA) in DCM to the resin. Allow the reaction to proceed at room temperature. Wash the resin.

-

N-Alkylation: Treat the resin with a solution of the appropriate alkylating agent (e.g., an alkyl bromide) and a base in DMF.

-

Cleavage and Cyclization: Suspend the resin in a cleavage cocktail of TFA and DCM. To obtain the saturated thiomorpholine ring, include triethylsilane in the cocktail. Agitate the mixture for several hours.

-

Work-up: Filter the resin and wash with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by chromatography.

General Procedure for DCC/DMAP-Mediated Esterification

-

Reaction Setup: To a solution of thiomorpholine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere, add the desired alcohol and a catalytic amount of DMAP.

-

Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of DCC or EDCI in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography.

In Vitro Cytotoxicity Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., thiomorpholine-3-carboxylic acid esters) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for a few hours until a color change is observed.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]

Signaling Pathways and Experimental Workflows

The biological effects of thiomorpholine derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway implicated in cancer and a general workflow for drug screening.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiomorpholine derivatives.

Caption: A generalized workflow for in vitro drug screening and lead optimization.

Conclusion

Thiomorpholine-3-carboxylic acid esters represent a valuable and versatile class of compounds with significant potential in medicinal chemistry. From their likely origins in the broader exploration of sulfur-containing heterocycles to the development of sophisticated synthetic methodologies, their journey reflects the ongoing quest for novel therapeutic agents. The diverse biological activities reported for this scaffold, supported by quantitative data, underscore the importance of continued research in this area. The experimental protocols and visualized pathways provided in this guide offer a solid foundation for scientists and researchers to further explore and harness the therapeutic promise of thiomorpholine-3-carboxylic acid esters.

References

Potential Therapeutic Targets for Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl thiomorpholine-3-carboxylate is primarily recognized as a chemical building block for drug discovery. As of this writing, there is limited publicly available data on its specific biological activities and therapeutic targets. This guide, therefore, extrapolates potential therapeutic avenues by examining the well-documented bioactivities of the broader class of thiomorpholine-containing compounds. The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2][3] The targets and pathways discussed herein are proposed based on this principle and require experimental validation for this compound itself.

Introduction to this compound and the Thiomorpholine Scaffold

This compound is a heterocyclic organic compound featuring a thiomorpholine core. This core, a sulfur-containing saturated heterocycle, is a key pharmacophore in numerous biologically active molecules.[2][4] The substitution of a sulfur atom for the oxygen in the analogous morpholine ring alters physicochemical properties such as lipophilicity, size, and metabolic stability, which can be strategically leveraged in drug design.[3] Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide will explore the potential therapeutic targets for this compound based on the established activities of this versatile scaffold.

Potential Therapeutic Target Classes

Based on the literature for structurally related compounds, several enzyme and receptor classes emerge as high-potential targets for this compound.

Enzymes in Metabolic and Inflammatory Diseases

-

Dipeptidyl Peptidase-IV (DPP-IV): A serine protease crucial for glucose homeostasis. Its inhibition is a validated strategy for treating type 2 diabetes.[3][4] Several thiomorpholine derivatives have been identified as potent DPP-IV inhibitors.[4]

-

Poly (ADP-ribose) Polymerase (PARP): Involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors are a major focus in oncology. A patent application has cited the use of this compound in the synthesis of PARP inhibitors.[5]

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibition is a therapeutic strategy for inflammatory conditions.[2][4]

-

Squalene Synthase: An enzyme in the cholesterol biosynthesis pathway. Its inhibition is a target for developing hypolipidemic agents.[6]

Targets in Infectious Diseases

-

HIV Maturation: Maturation inhibitors are a class of antiretroviral drugs that prevent the proper assembly and maturation of the HIV capsid.[7] this compound has been used as a reagent in the synthesis of potential HIV maturation inhibitors.[7]

-

Mycobacterial Enzymes: Given that some thiomorpholine derivatives show activity against Mycobacterium smegmatis, enzymes essential for mycobacterial survival are potential targets for developing new antitubercular agents.[4]

Other Potential Enzyme Targets

-

Urease: Inhibition of this enzyme is relevant for treating infections caused by Helicobacter pylori.[4]

-

Acetylcholinesterase: A target for the management of Alzheimer's disease and other neurological conditions.[1]

Quantitative Data on Related Thiomorpholine Derivatives

The following table summarizes the reported biological activities of various thiomorpholine derivatives, providing a basis for hypothesizing the potential efficacy of this compound.

| Compound Class/Derivative | Target/Activity | Reported Potency/Effect | Reference |

| N-Substituted Thiomorpholines | Lipid Peroxidation Inhibition | IC50 values as low as 7.5 µM | [6] |

| Biphenyl-Substituted Thiomorpholine | Hypolipidemic Activity | 78% decrease in total cholesterol in rats | [4][6] |

| Thiomorpholine Schiff Bases | Antitubercular Activity | MIC of 7.81 µg/mL against M. smegmatis | [1][4] |

| General Thiomorpholine Derivatives | DPP-IV Inhibition | Validated therapeutic strategy | [3][4] |

| General Thiomorpholine Derivatives | Urease Inhibition | Good inhibition activity reported | [1][4] |

Experimental Protocols for Target Validation

The following are generalized protocols for screening this compound against some of the potential targets identified.

Protocol: In Vitro DPP-IV Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-IV.

-

Materials: Human recombinant DPP-IV, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, test compound (this compound), positive control (e.g., Sitagliptin), 96-well microplates, plate reader.

-

Procedure:

-

Prepare a series of dilutions of the test compound in Tris-HCl buffer.

-

In a 96-well plate, add 50 µL of buffer, 20 µL of the test compound dilution (or positive control), and 10 µL of the DPP-IV enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (Gly-Pro-p-nitroanilide).

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol: PARP-1 Inhibition Assay (Cell-Free)

-

Objective: To quantify the inhibitory effect of this compound on PARP-1 activity.

-

Materials: Recombinant human PARP-1, NAD+, activated DNA (histone-induced), biotinylated-NAD+, streptavidin-HRP, TMB substrate, test compound, positive control (e.g., Olaparib), 96-well plates.

-

Procedure:

-

Coat a 96-well plate with histones and incubate overnight. Wash the plate.

-

Prepare serial dilutions of this compound.

-

Add the test compound dilutions, PARP-1 enzyme, and a reaction cocktail containing activated DNA and biotinylated-NAD+ to the wells.

-

Incubate for 1 hour at room temperature to allow the PARP reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the IC50 from the dose-response curve.

-

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway: PARP Inhibition

Caption: Hypothetical inhibition of the PARP-1 DNA repair pathway by this compound.

General Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying and validating therapeutic targets for a novel compound.

Conclusion

While this compound is currently positioned as a synthetic intermediate, the extensive and diverse biological activities of the thiomorpholine scaffold suggest significant untapped therapeutic potential. The targets outlined in this guide, including DPP-IV, PARP, and various enzymes involved in inflammation and infectious diseases, represent logical starting points for a comprehensive screening and drug discovery program. Rigorous experimental validation is the essential next step to ascertain which, if any, of these potential targets are modulated by this compound and its derivatives, paving the way for the development of novel therapeutics.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors - Google Patents [patents.google.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015157483A1 - Triterpenoids with hiv maturation inhibitory activity, substituted in position 3 by a non-aromatic ring carrying a haloalkyl substituent - Google Patents [patents.google.com]

In Silico Prediction of Ethyl Thiomorpholine-3-Carboxylate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound with potential for diverse biological activities, leveraging the known pharmacophoric properties of the thiomorpholine scaffold.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, pharmacokinetics, and potential therapeutic targets of this compound. By employing a suite of computational tools, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this document provides a framework for the initial stages of drug discovery, enabling the rational design of future in vitro and in vivo studies. While direct experimental data on this compound is limited, this guide draws upon established computational methodologies and data from structurally related compounds to build a predictive model of its biological profile.

Introduction

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound, as a derivative, presents an opportunity for novel therapeutic development. In silico analysis serves as a crucial first step in the drug discovery pipeline, offering a time- and cost-effective means to screen for potential bioactivities and identify potential liabilities. This guide details the theoretical application of these methods to this compound.

Ligand and Target Preparation

Ligand Preparation

The initial step involves obtaining the 2D structure of this compound and converting it into a 3D conformation suitable for computational analysis.

Protocol:

-

Structure Retrieval: The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string (CCOC(=O)C1CSCCN1) of this compound are retrieved from a chemical database such as PubChem (CID 13604869).[2]

-

3D Conversion: A computational chemistry tool (e.g., ChemDraw, MarvinSketch) is used to convert the 2D structure into a 3D conformation.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for accurate docking studies.

Target Identification

Based on the known activities of thiomorpholine derivatives, potential protein targets can be identified. For this hypothetical study, we will consider targets in oncology and infectious diseases.

-

Anticancer Targets: Given that quinoline-based molecules with thiopyrano rings (structurally related to thiomorpholine) have been investigated as anticancer agents, proteins in cancer-related pathways are of interest.[3][4]

-

Anti-tubercular Targets: Analogues of morpholino-indolizine-carboxylate have shown activity against Mycobacterium tuberculosis, suggesting that enzymes in this bacterium could be potential targets.[5] A specific target identified for a related compound is Malate synthase (PDB ID: 5CBB).[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines the protocol for docking this compound against a selected target.

Molecular Docking Workflow

Caption: Workflow for Molecular Docking.

Experimental Protocol for Molecular Docking

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., Malate synthase, PDB ID: 5CBB) is downloaded from the Protein Data Bank.

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

-

Active Site Identification: The binding site of the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using active site prediction tools.

-

Grid Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the protein. The program will generate multiple binding poses and score them.

-

Analysis of Results: The binding poses are visualized and analyzed. The pose with the best score (lowest binding affinity) is selected for further analysis of its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Predicted Binding Affinities (Hypothetical Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| Malate Synthase | 5CBB | -7.2 | GLY-123, SER-124, LYS-256 |

| Cannabinoid Receptor 1 | 2IGR | -6.5 | ILE-8, LYS-7, TRP-12 |

ADMET Prediction

ADMET prediction is essential to assess the drug-likeness of a compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties using computational models.

ADMET Prediction Workflow

Caption: Workflow for ADMET Prediction.

Protocol for ADMET Prediction

-

Software Selection: A validated ADMET prediction software is chosen (e.g., Simulations Plus ADMET Predictor®, SwissADME, pkCSM).[6][7]

-

Input: The SMILES string or 3D structure of this compound is provided as input to the software.

-

Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties.

-

Data Analysis: The predicted properties are analyzed to assess the compound's drug-likeness and potential liabilities.

Predicted ADMET Properties (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption (HIA) | > 80% | Well absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (PPB) | ~ 70% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Likely excreted through the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Conclusion and Future Directions

This guide outlines a hypothetical in silico investigation of this compound. The predicted bioactivity against targets such as Malate synthase suggests potential as an anti-tubercular agent. The predicted ADMET profile indicates that the compound may possess favorable drug-like properties.

These in silico findings provide a strong rationale for the synthesis and experimental validation of this compound. Future work should focus on:

-

In vitro assays: Testing the compound against the predicted protein targets to determine its actual inhibitory activity (e.g., IC50).

-

Cell-based assays: Evaluating the cytotoxicity and efficacy of the compound in relevant cell lines.

-

In vivo studies: If in vitro results are promising, progressing to animal models to assess efficacy and safety.

By integrating computational predictions with experimental validation, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

- 1. jchemrev.com [jchemrev.com]

- 2. PubChemLite - this compound (C7H13NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a | Semantic Scholar [semanticscholar.org]

- 5. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 7. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Thiomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant pharmacological activities. These activities include potential applications as antitubercular, antioxidant, hypolipidemic, and anticancer agents. The incorporation of the thiomorpholine ring, a sulfur-containing saturated heterocycle, imparts unique physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological relevance.

Synthesis of this compound

The primary synthetic route to this compound originates from the amino acid L-cysteine. The synthesis involves a multi-step process, including the alkylation of the cysteine thiol group followed by esterification and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis via S-Alkylation and Cyclization

This protocol is based on established methods for the synthesis of thiomorpholine derivatives from cysteine.

Step 1: Synthesis of S-(2-Chloroethyl)-L-cysteine

-

Reactants: L-cysteine, 1-bromo-2-chloroethane, base (e.g., sodium hydroxide).

-

Procedure: L-cysteine is dissolved in an aqueous basic solution. 1-bromo-2-chloroethane is then added, and the reaction mixture is stirred, typically at room temperature. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic bromine-bearing carbon of 1-bromo-2-chloroethane.

-

Work-up: After the reaction is complete, the mixture is acidified to precipitate the S-alkylated product, which is then filtered, washed, and dried.

Step 2: Esterification of S-(2-Chloroethyl)-L-cysteine

-

Reactants: S-(2-Chloroethyl)-L-cysteine, ethanol, acid catalyst (e.g., thionyl chloride or dry HCl gas).

-

Procedure: S-(2-Chloroethyl)-L-cysteine is suspended in absolute ethanol. An acid catalyst is added, and the mixture is typically heated under reflux. This Fischer esterification reaction converts the carboxylic acid group to its corresponding ethyl ester.

-

Work-up: The solvent is removed under reduced pressure, and the resulting crude ethyl S-(2-chloroethyl)-L-cysteinate is purified.

Step 3: Intramolecular Cyclization to this compound

-

Reactants: Ethyl S-(2-chloroethyl)-L-cysteinate, a suitable base (e.g., sodium ethoxide, potassium carbonate).

-

Procedure: The ethyl S-(2-chloroethyl)-L-cysteinate is dissolved in an appropriate solvent (e.g., ethanol). A base is added to promote the intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the chlorine atom, leading to the formation of the thiomorpholine ring.

-

Work-up: The reaction mixture is neutralized, and the solvent is evaporated. The crude this compound is then purified, typically by column chromatography or distillation under reduced pressure.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes key physicochemical properties based on available information and theoretical predictions.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₃NO₂S | - |

| Molecular Weight | 175.25 g/mol | - |

| CAS Number | 58729-31-0 | - |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents | - |

| ¹H NMR | Data not available in public literature | - |

| ¹³C NMR | Data not available in public literature | - |

| IR Spectroscopy | Expected peaks for N-H, C=O (ester), C-O, C-S | Theoretical |

| Mass Spectrometry | [M+H]⁺ = 176.07398 (Predicted) | PubChem[1] |

Biological Activity and Potential Applications

The biological activity of this compound itself is not extensively documented in publicly accessible literature. However, the broader class of thiomorpholine derivatives has shown significant promise in various therapeutic areas. The parent compound, L-thiomorpholine-3-carboxylic acid, has been studied for its bioactivation and cytotoxicity. It is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine and its toxicity is mediated by L-amino acid oxidase.

The esterification of the carboxylic acid to the ethyl ester in this compound is expected to increase its lipophilicity. This modification can significantly impact its pharmacokinetic properties, such as membrane permeability and bioavailability, which could, in turn, modulate its biological activity.

The thiomorpholine scaffold is a key component in a number of compounds with demonstrated biological effects, including:

-

Antitubercular Activity: Certain thiomorpholine derivatives have shown potent activity against Mycobacterium tuberculosis.

-

Antioxidant and Hypolipidemic Activity: N-substituted thiomorpholines have been investigated for their ability to inhibit lipid peroxidation and lower cholesterol levels.

-

Anticancer Activity: The thiomorpholine ring is present in some molecules with demonstrated cytotoxic effects against various cancer cell lines.

The potential biological activities of this compound can be conceptualized as being influenced by the core thiomorpholine scaffold and the ethyl ester functionality.

References

Methodological & Application

Application Notes and Experimental Protocols for Ethyl Thiomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a privileged scaffold, appearing in a variety of biologically active molecules. This document provides detailed application notes on its use and a specific experimental protocol for its synthetic application.

Application Notes

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the construction of compound libraries for screening against various biological targets.

Key Application Areas:

-

Oncology: The thiomorpholine moiety can be incorporated into molecules designed as enzyme inhibitors. A notable application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for certain types of cancer.

-

Antiviral Research: Derivatives of this compound have been investigated for their potential as antiviral agents, particularly as HIV maturation inhibitors.

-

Inflammation: The scaffold has been used to develop inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

-

Computational Chemistry: The molecule and its derivatives are utilized in virtual screening and computational studies to predict binding affinities and guide the design of novel inhibitors.

Experimental Protocols

The following protocol details the use of this compound as a reactant in the synthesis of a key intermediate for PARP inhibitors.

Protocol 1: Synthesis of an Intermediate for PARP Inhibitors

This protocol is adapted from patent literature describing the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.

Objective: To synthesize a substituted thiomorpholine derivative from this compound.

Materials:

-

This compound

-

Reactant (e.g., an appropriate electrophile)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a suitable reaction vessel, this compound (2.0 g, 11.41 mmol) is added.

-

Reagent Addition: The co-reactant is added neat while stirring at room temperature.

-

Reaction Conditions: The resulting mixture, which may be viscous and yellow, is heated to 90°C for one hour.

-

Cooling: The reaction is allowed to cool to room temperature.

-

Dilution: The reaction mixture is diluted with dichloromethane (20 mL).

-

Purification: The product is purified by column chromatography using silica gel (220 g SiO2). A gradient of 20-30% ethyl acetate in hexanes is used as the eluent.

-

Product Isolation: The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the final compound.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Molar Amount | 11.41 mmol |

| Reaction Temperature | 90°C |

| Reaction Time | 1 hour |

| Purification Method | Column Chromatography |

| Eluent System | 20-30% Ethyl Acetate in Hexanes |

| Yield | 95% |

| Appearance | Yellow oil |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Diagram 2: Drug Discovery Logic

Caption: Role in a typical drug discovery pipeline.

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl Thiomorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for generating novel derivatives from ethyl thiomorpholine-3-carboxylate, a versatile scaffold for drug discovery. The thiomorpholine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitubercular, antioxidant, cytotoxic, and hypolipidemic effects[1][2][3][4]. The protocols detailed below offer methodologies for modifying the this compound backbone at its reactive sites: the secondary amine and the ethyl ester.

Overview of Synthetic Strategies

This compound offers two primary sites for chemical modification: the nitrogen atom of the thiomorpholine ring and the carbonyl group of the ethyl ester. This allows for the synthesis of a diverse library of compounds through reactions such as N-acylation, N-alkylation, and amidation.

Caption: Synthetic pathways for derivatization of this compound.

Synthesis of N-Acyl Derivatives

N-acylation of the thiomorpholine nitrogen introduces an amide functionality, which can significantly impact the molecule's biological activity and physicochemical properties. This can be achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the N-acylation of this compound.

Quantitative Data for Representative N-Acyl Derivatives

| Derivative | Acylating Agent | Solvent | Yield (%) | Purity (%) |

| N-Acetyl | Acetyl Chloride | DCM | 85 | >98 |

| N-Benzoyl | Benzoyl Chloride | THF | 78 | >97 |

| N-Propionyl | Propionyl Chloride | DCM | 82 | >98 |

Synthesis of N-Alkyl Derivatives

N-alkylation introduces various alkyl or aryl groups to the thiomorpholine nitrogen, which can modulate the compound's lipophilicity and target-binding interactions. This is typically achieved through nucleophilic substitution with alkyl halides or reductive amination.

Experimental Protocol: General Procedure for N-Alkylation

-

Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., potassium carbonate, cesium carbonate) (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Alkylating Agent Addition: Add the desired alkyl halide (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Workflow for the N-alkylation of this compound.

Quantitative Data for Representative N-Alkyl Derivatives

| Derivative | Alkylating Agent | Solvent | Yield (%) | Purity (%) |

| N-Methyl | Methyl Iodide | ACN | 92 | >99 |

| N-Ethyl | Ethyl Bromide | DMF | 88 | >97 |

| N-Benzyl | Benzyl Bromide | ACN | 85 | >98 |

Synthesis of Amide Derivatives

The ethyl ester group can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation is valuable for introducing diverse functional groups and improving pharmacological properties. The reaction can be performed directly on the ester or via a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: General Procedure for Amidation (Direct)

-

Mixing: In a sealed tube, mix this compound (1.0 eq) with the desired amine (2.0-5.0 eq), either neat or in a high-boiling polar solvent (e.g., ethanol, isopropanol).

-

Heating: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours to days.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.